Rhodamine 101

Overview

Description

Rhodamine 101 is a highly stable fluorophore belonging to the rhodamine family, known for its red-shifted fluorescence, photostability, and high quantum yields over a wide range of pH values. It is widely used in various scientific applications, particularly in fluorescence microscopy and bioimaging .

Mechanism of Action

Target of Action

Rhodamine 101 (Rh101) is primarily used as a fluorescent dye . Its primary target is the mitochondria in cells . The mitochondria are critical energy-producing organelles in cells, and their dynamic processes have been implicated in a wide range of human diseases .

Mode of Action

Rh101 interacts with its target, the mitochondria, through a process known as fluorescence. When Rh101 is excited by light at a specific wavelength (569 nm), it emits light at a different wavelength (590 nm) . This change in light emission is what makes Rh101 useful as a fluorescent dye . In the presence of graphene oxide (GO), the fluorescence of Rh101 can be efficiently quenched . This quenching mechanism is due to the static quenching mechanism .

Biochemical Pathways

Instead, it serves as a tool for visualizing and studying these pathways, particularly those involving the mitochondria . By labeling the mitochondria with Rh101, researchers can observe mitochondrial motility, fusion, and fission .

Pharmacokinetics

It is known that rh101 exhibits high bioavailability, which may facilitate its use in in vivo studies . Rh101 is soluble in methanol , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The primary result of Rh101’s action is the production of fluorescence. This fluorescence allows for the visualization of the mitochondria in cells . The fluorescence properties of Rh101, including its strong absorption, high fluorescence quantum yield, and high thermal and photo-stability, make it a potent tool for imaging mitochondria in living organisms .

Action Environment

The action of Rh101 can be influenced by environmental factors. For instance, the fluorescence of Rh101 is known to be pH-independent, with high quantum yields over a wide range of pH values . Additionally, the presence of substances like graphene oxide can quench the fluorescence of Rh101 . The fluorescence of Rh101 in aqueous solution can also increase remarkably at the surfactant concentration forming the micelle of sodium dodecyl sulphate .

Biochemical Analysis

Biochemical Properties

Rhodamine 101 is a highly stable fluorophore in the rhodamine family . It has been used as a reference model for analyzing extra fluorochromic properties of rhodamine derivatives . It is also useful as a reference material to measure the fluorescence quantum yield .

Cellular Effects

This compound has been shown to be a potent mitochondrial probe, enabling imaging of mitochondrial motility, fusion, and fission in various tissues . It has been used in living C. elegans (nematode roundworm) animals, where it was found to be more potent than other classic fluorescent mitochondrial stains . This compound has also been used to selectively target cancer cells for bioimaging analysis .

Molecular Mechanism

Rhodamine-based ratiometric fluorescent probes can be constructed by conjugated or non-conjugated connections with other chromophores . These probes are based on the excitation energy transfer mechanism . This compound, in particular, has been physically embedded during the sol–gel synthesis of functionalized fluorescent silica nanoparticles .

Temporal Effects in Laboratory Settings

This compound has been used in time-lapse imaging of mitochondria, DNA, and actin . It has been found that the photobleaching kinetics of this compound do not go hand in hand with reduced phototoxicity . This suggests that this compound can be used for long-term imaging without causing significant damage to the cells .

Dosage Effects in Animal Models

elegans for imaging of mitochondrial dynamics

Metabolic Pathways

It is known that Rhodamine esters may be substrates of esterases in vivo, resulting in the production of more polar fluorophores .

Transport and Distribution

This compound has been shown to penetrate cells more readily than analogous fluorescein derivatives . It has been used to image mitochondria in various tissues, suggesting that it can be transported and distributed within cells .

Subcellular Localization

This compound has been used as a mitochondrial probe, suggesting that it localizes to the mitochondria within cells . It enables imaging of mitochondrial motility, fusion, and fission, indicating that it may interact with these organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Rhodamine 101 can be synthesized through a series of chemical reactions involving the condensation of 3,6-diamino-9-(2-carboxyphenyl)xanthylium chloride with phthalic anhydride. The reaction typically occurs in the presence of a strong acid, such as sulfuric acid, under reflux conditions .

Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Rhodamine 101 undergoes various chemical reactions, including:

Reduction: Reduction reactions can modify the structure of this compound, affecting its photophysical characteristics.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired derivative.

Major Products Formed: The major products formed from these reactions are typically derivatives of this compound with modified fluorescence properties, which can be used for specific applications in bioimaging and diagnostics .

Scientific Research Applications

Rhodamine 101 has a wide range of applications in scientific research, including:

Chemistry: Used as a fluorescent probe for studying chemical reactions and molecular interactions.

Biology: Employed in fluorescence microscopy to visualize cellular structures and processes.

Medicine: Utilized in diagnostic imaging to detect and monitor diseases.

Industry: Applied in the development of fluorescent dyes and markers for various industrial applications.

Comparison with Similar Compounds

- Rhodamine B

- Rhodamine 6G

- Sulforhodamine 101

- Tetramethylrhodamine (TAMRA)

- Texas Red

Comparison: this compound is unique due to its high photostability and quantum yield, making it more suitable for long-term imaging applications compared to other rhodamine derivatives. Additionally, its red-shifted fluorescence allows for better separation from background signals, enhancing the clarity of imaging results .

Properties

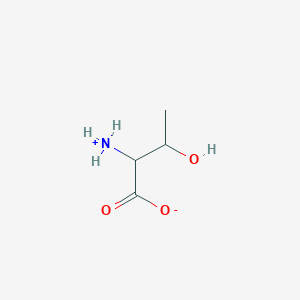

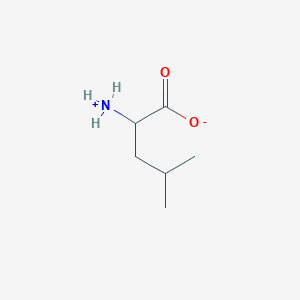

IUPAC Name |

2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzoic acid;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H30N2O3.ClH/c35-32(36)22-10-2-1-9-21(22)27-25-17-19-7-3-13-33-15-5-11-23(28(19)33)30(25)37-31-24-12-6-16-34-14-4-8-20(29(24)34)18-26(27)31;/h1-2,9-10,17-18H,3-8,11-16H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANORACDFPHMJSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=CC=CC=C8C(=O)O)CCC7.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H31ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60214560 | |

| Record name | 9-(2-Carboxyphenyl)-2,3,6,7,12,13,16,17-octahydro-1H,5H,11H,15H-xantheno(2,3,4-ij:5,6,7-i'j')diquinolizin-18-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60214560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

527.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | Rhodamine 101 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16178 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

64339-18-0, 116450-56-7 | |

| Record name | Rhodamine 101 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64339-18-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rhodamine 101 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064339180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-(2-Carboxyphenyl)-2,3,6,7,12,13,16,17-octahydro-1H,5H,11H,15H-xantheno(2,3,4-ij:5,6,7-i'j')diquinolizin-18-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60214560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-(2-carboxyphenyl)-2,3,6,7,12,13,16,17-octahydro-1H,5H,11H,15H-xantheno[2,3,4-ij:5,6,7-i'j']diquinolizin-18-ium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.877 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Rhodamine 101 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Rhodamine 101?

A1: this compound has a molecular formula of C32H29ClN2O3 and a molecular weight of 533.03 g/mol. []

Q2: What are the characteristic spectroscopic features of this compound?

A2: this compound exhibits a strong absorption band in the visible region, typically around 570-590 nm, depending on the solvent. Its fluorescence emission is observed in the red region, peaking around 600-620 nm. [] These properties make it a valuable laser dye and fluorescent probe.

Q3: How does the fluorescence of this compound behave under high pressure?

A3: Research shows distinct differences in the fluorescence of this compound powder versus its solution form under pressure. The powder form exhibits a rapid decrease in fluorescence intensity with increasing pressure, nearly disappearing at 8 GPa. Simultaneously, the emission peaks undergo a significant red shift of around 100 nm within the same pressure range. In contrast, this compound in solution displays a slower decrease in fluorescence intensity with increasing pressure. Even at 13 GPa, it retains about 10% of its initial intensity. The emission peak red shift is also less pronounced in solution, reaching about 50 nm within 13 GPa. These contrasting behaviors are attributed to changes in molecular structure in the powder form and specific solvent effects in solution. []

Q4: Can the fluorescence of this compound be quenched?

A4: Yes, several studies demonstrate the quenching of this compound fluorescence. For instance, amines such as triethylamine, N,N-dimethylaniline, diphenylamine, and N-methyldiphenylamine can quench its fluorescence through electron transfer mechanisms. [] Graphene oxide (GO) can also efficiently quench the fluorescence of this compound in aqueous dispersions due to static quenching mechanisms, likely involving strong interactions like π-π stacking and electrostatic interactions between the dye and GO sheets. []

Q5: How does the fluorescence lifetime of this compound vary with solvent?

A5: The fluorescence lifetime of this compound is influenced by the solvent environment. In alcoholic solvents, it increases as the solvent changes from methanol to octanol. In contrast, its lifetime in water (H2O) is shorter compared to deuterated water (D2O). These variations are likely attributed to factors like solvent polarity, hydrogen bonding ability, and the rate of non-radiative decay processes. []

Q6: What are some common applications of this compound?

A6: this compound is frequently employed as:

- Laser dye: Its high fluorescence quantum yield and broad tunability make it suitable for laser applications. [, ]

- Fluorescent probe: Its bright fluorescence enables its use in microscopy and imaging techniques. [, , ]

- Energy transfer donor: It can serve as an energy donor in fluorescence resonance energy transfer (FRET) studies to investigate molecular interactions and distances. [, ]

- Chemosensor: this compound derivatives have been explored as chemosensors for detecting metal ions, particularly Cu2+, by exploiting changes in their fluorescence properties upon binding. []

- Electron-collection interlayer in solar cells: this compound can enhance the efficiency of polymer solar cells by improving electron collection at the cathode, particularly in devices based on poly[[9-(1-octylnonyl)-9H-carbazole-2,7-diyl]-2,5-thiophenediyl-2,1,3-benzothiadiazole-4,7-diyl-2,5-thiophenediyl] (PCDTBT). []

Q7: How stable is this compound in dye laser applications?

A7: this compound exhibits good stability in dye laser systems, particularly compared to other rhodamine dyes. While some dyes show a time-dependent decrease in laser output, this compound, along with Sulfothis compound, demonstrates superior stability with minimal output degradation over time. This makes it a preferred choice for applications requiring long-lasting and reliable laser performance. []

Q8: How does temperature affect the fluorescence characteristics of this compound in laser applications?

A8: Temperature influences the optimal solution density of this compound for maximum fluorescence intensity in laser applications. Specifically, the optimal solution density decreases as the temperature decreases. This suggests that temperature-dependent aggregation or solvent effects might be involved. In contrast, Rhodamine 6G does not exhibit such temperature dependence in its optimal solution density. []

Q9: Have there been computational studies on the photophysical properties of this compound?

A9: Yes, computational methods have been used to study the photophysical properties of this compound and its derivatives. Density functional theory (DFT) calculations provide insights into its electronic structure, vibrational modes, and excited-state properties. [] These calculations assist in understanding its spectroscopic behavior, energy transfer dynamics, and potential for applications like photolabile protecting groups and two-photon activation. []

Q10: How is this compound used in computational modeling of drug discovery?

A10: While this compound itself is not a typical drug molecule, its derivatives, particularly those conjugated to triterpenes, have shown promising anticancer activity. Computational methods, including quantitative structure-activity relationship (QSAR) modeling, can be applied to these derivatives to explore the relationship between their chemical structure and biological activity. This can aid in designing and optimizing more potent and selective anticancer agents. [, , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.